molecular formula C19H26N2O3 B14542846 N-[2-(3,4-Dihydroxycyclopentyl)butyl]-2-(1H-indol-3-yl)acetamide CAS No. 61755-50-8

N-[2-(3,4-Dihydroxycyclopentyl)butyl]-2-(1H-indol-3-yl)acetamide

Cat. No.: B14542846
CAS No.: 61755-50-8
M. Wt: 330.4 g/mol
InChI Key: JRNSVMXGKKHUQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-Dihydroxycyclopentyl)butyl]-2-(1H-indol-3-yl)acetamide is a complex organic compound that features an indole moiety, a cyclopentyl ring with hydroxyl groups, and an acetamide linkage. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Properties

CAS No.

61755-50-8

Molecular Formula

C19H26N2O3

Molecular Weight

330.4 g/mol

IUPAC Name

N-[2-(3,4-dihydroxycyclopentyl)butyl]-2-(1H-indol-3-yl)acetamide

InChI

InChI=1S/C19H26N2O3/c1-2-12(13-7-17(22)18(23)8-13)10-21-19(24)9-14-11-20-16-6-4-3-5-15(14)16/h3-6,11-13,17-18,20,22-23H,2,7-10H2,1H3,(H,21,24)

InChI Key

JRNSVMXGKKHUQG-UHFFFAOYSA-N

Canonical SMILES

CCC(CNC(=O)CC1=CNC2=CC=CC=C21)C3CC(C(C3)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-Dihydroxycyclopentyl)butyl]-2-(1H-indol-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the Curtius rearrangement of indole-3-carboxazide to form N-(indol-3-yl)amides . The reaction conditions often include the use of alkyl and aryl carboxylic acids, with both N-substituted and 1H-indole derivatives being tolerated.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Fischer indole synthesis is one such method that can be adapted for industrial purposes .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-Dihydroxycyclopentyl)butyl]-2-(1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while substitution reactions on the indole ring can yield various substituted indole derivatives .

Scientific Research Applications

N-[2-(3,4-Dihydroxycyclopentyl)butyl]-2-(1H-indol-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3,4-Dihydroxycyclopentyl)butyl]-2-(1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The hydroxyl groups on the cyclopentyl ring may also play a role in its biological activity by forming hydrogen bonds with target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3,4-Dihydroxycyclopentyl)butyl]-2-(1H-indol-3-yl)acetamide is unique due to the presence of both the indole moiety and the cyclopentyl ring with hydroxyl groups. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.